4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide

Description

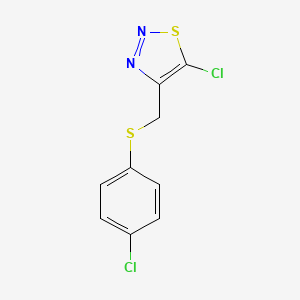

4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a chlorine atom at position 5 and a methylsulfanyl group linked to a 4-chlorophenyl moiety at position 4. The thiadiazole ring system is characterized by its sulfur and nitrogen atoms, which contribute to its electronic and steric properties. Key structural features include:

- Thiadiazole ring: A five-membered aromatic ring with alternating sulfur and nitrogen atoms (positions 1–3) .

- Substituents:

This compound’s reactivity and applications (e.g., agrochemical or pharmaceutical intermediates) are influenced by the electron-withdrawing chlorine atoms and the sulfide bridge, which may enhance lipophilicity and modulate biological activity.

Properties

IUPAC Name |

5-chloro-4-[(4-chlorophenyl)sulfanylmethyl]thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S2/c10-6-1-3-7(4-2-6)14-5-8-9(11)15-13-12-8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWBOSLAMWIXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC2=C(SN=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-chloro-1,2,3-thiadiazole-4-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents like DMF or DMSO under mild heating.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies on related compounds have shown promising activity against various bacterial strains and fungi. The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated significant antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study : A study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives, which were evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). Some derivatives exhibited approximately 50% inhibition of TMV, indicating potential for agricultural applications in plant disease management .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has shown that certain thiadiazole derivatives can inhibit the growth of cancer cell lines. For example, sulfonamide derivatives containing thiadiazole rings were synthesized and tested for their ability to inhibit breast cancer cells (MCF7), showing moderate activity .

Data Table: Anticancer Activity of Thiadiazole Derivatives

| Compound | Activity Against MCF7 | Activity Against TMV |

|---|---|---|

| 7b | Moderate | 50% Inhibition |

| 7i | Moderate | 50% Inhibition |

Agricultural Applications

The compound's potential extends to agriculture as a fungicide or herbicide. The incorporation of thiadiazole moieties into agricultural chemicals has been shown to enhance their efficacy against plant pathogens.

Case Study : In a study focusing on the synthesis of novel sulfonamide derivatives with thiadiazole rings, researchers found that these compounds not only exhibited antimicrobial properties but also showed effectiveness in protecting plants from viral infections . This opens avenues for developing new agrochemicals that are less harmful to the environment while effectively managing plant diseases.

Safety and Toxicity Considerations

While exploring its applications, it is crucial to consider the safety profile of 4-chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide. Reports indicate that exposure can cause burns upon contact with skin or eyes and may lead to gastrointestinal irritation if ingested . Safety data sheets should be consulted for handling and usage guidelines.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide involves its interaction with various molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to a broad spectrum of biological activities. For instance, it can inhibit enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of three thiadiazole derivatives, including the target compound and two analogues from the provided evidence:

Key Observations:

The ethylsulfonyl group in the third compound (CAS 1707374-41-1) increases polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the sulfide group in the target compound .

The sulfide vs. sulfonyl functional groups significantly affect lipophilicity (logP values), with sulfides generally being more lipophilic than sulfonates .

Synthetic Accessibility :

- Thiadiazoles with sulfides (e.g., target compound) are typically synthesized via nucleophilic substitution between thiols and halogenated intermediates, whereas sulfonyl derivatives require oxidation steps .

Biological Activity

4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

- Molecular Formula : C9H6Cl2N2S2

- Molar Mass : 277.19 g/mol

- CAS Number : 338406-61-4

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study conducted on pyrazole derivatives showed promising results with inhibition zones against various pathogens, suggesting that similar thiadiazole compounds may also possess effective antimicrobial activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 4a | 0.22 | S. aureus |

| 5a | 0.25 | S. epidermidis |

| 7b | N/A | Various |

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Notably, derivatives of 1,3,4-thiadiazole have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The mechanism of action involves inducing apoptotic cell death through the activation of specific cellular pathways .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4i | 2.32 | MCF-7 |

| 4e | 5.36 | MCF-7 |

| 4h | 3.21 | HepG2 |

Antiviral Activity

The antiviral properties of thiadiazole derivatives have also been investigated. In particular, compounds containing the thiadiazole moiety have demonstrated effectiveness against the Tobacco Mosaic Virus (TMV), with certain derivatives achieving up to 50% inhibition rates . This suggests potential applications in agricultural settings as well as in antiviral drug development.

Table 3: Antiviral Activity Against TMV

| Compound | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| 7b | ~50 | 100 |

| 7i | ~50 | 100 |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study published in the Journal of Medicinal Chemistry evaluated various derivatives for their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that compounds with the chlorophenyl group exhibited enhanced activity due to increased lipophilicity .

- Cytotoxicity Assessment : In vitro studies using the MTT assay revealed that modifications to the thiadiazole structure could significantly enhance cytotoxicity against cancer cell lines. For instance, replacing a phenyl group with a more lipophilic moiety resulted in a marked increase in activity .

- Antiviral Screening : Research conducted on new sulfonamide derivatives showed promising antiviral activity against TMV, indicating that the incorporation of thiadiazole rings into pharmaceutical agents could yield effective treatments for viral infections .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Cyclization and oxidative chlorination : Use Lawesson’s reagent for cyclization of intermediates (e.g., ethyl 2-oxoacetate derivatives) followed by oxidative chlorination with reagents like SOCl₂ or Cl₂ gas to form sulfonyl chlorides .

- Multi-step synthesis : Adapt protocols from analogous thiadiazole systems, such as coupling 4-chlorophenylthiol with pre-functionalized 5-chloro-1,2,3-thiadiazole intermediates under inert atmospheres .

- Optimization : Adjust solvent polarity (e.g., DCM vs. THF), reaction temperature (25–60°C), and stoichiometry (1:1.2 molar ratio of thiol to thiadiazole) to enhance yields (>75%) and minimize byproducts (e.g., disulfides) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Analytical Techniques :

- NMR/IR : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, thiadiazole C-Cl at δ 140–145 ppm). IR can validate sulfide bonds (C-S stretch at ~650 cm⁻¹) .

- X-ray crystallography : Resolve crystal structures to confirm bond angles (e.g., S-C-S ~105°) and packing motifs. Refinement protocols (R factor <0.06) ensure accuracy .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 315.9524) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives, such as antitumor efficacy?

- Strategies :

- Multi-cell-line screening : Test across 60+ cancer cell lines (e.g., NCI-60 panel) to identify tissue-specific activity trends and validate IC₅₀ reproducibility .

- Structure-activity relationship (SAR) : Compare derivatives with varied substituents (e.g., sulfonamide vs. sulfonyl chloride) to isolate pharmacophores responsible for activity .

- Mechanistic studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to differentiate cytotoxic vs. cytostatic effects .

Q. What experimental strategies are effective in analyzing oxidation/reduction pathways of the sulfide group in this compound?

- Methodology :

- Controlled oxidation : Treat with H₂O₂ or mCPBA to generate sulfoxide/sulfone derivatives. Monitor via TLC (Rf shifts) and H NMR (deshielded methylene protons at δ 4.2–4.5 ppm) .

- Reduction pathways : Use NaBH₄ or LiAlH₄ to reduce sulfide to thiol; confirm with Ellman’s reagent (UV-Vis at λ 412 nm) .

- Kinetic studies : Track reaction progress under varying pH (2–10) and temperature (0–40°C) to determine activation energies .

Q. How can researchers design experiments to elucidate the impact of substituents (e.g., 4-chlorophenyl) on biological activity or electronic properties?

- Approaches :

- Computational modeling : Perform DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic effects (e.g., Cl substituent’s electron-withdrawing nature) with reactivity .

- Comparative synthesis : Synthesize analogs with substituents like 4-fluorophenyl or methyl groups. Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) .

- Crystallographic analysis : Compare bond lengths and torsion angles to assess steric/electronic influences on molecular conformation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields or purity when replicating published protocols?

- Troubleshooting :

- Byproduct identification : Use LC-MS to detect impurities (e.g., disulfides from over-oxidation) and optimize purification (e.g., column chromatography with EtOAc/hexane gradients) .

- Reagent quality : Ensure Lawesson’s reagent is freshly prepared to avoid moisture-induced degradation .

- Reproducibility : Adhere to strict anhydrous conditions (e.g., argon atmosphere) and validate intermediates at each step via TLC/NMR .

Structural and Mechanistic Insights

Q. What role does the thiadiazole ring play in stabilizing the compound’s structure or modulating reactivity?

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.